4-Aminooxymethyl-phenol
Overview
Description
4-Aminooxymethyl-phenol is a chemical compound with the molecular formula C7H9NO2. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an amino group attached to an oxymethyl group, which is further connected to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxymethyl-phenol involves various chemical reactions. One of the methods includes the Petasis reaction, where salicylaldehyde is added to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid. Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Aminooxymethyl-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group of the phenol ring directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-Aminooxymethyl-phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various bioactive compounds and conducting polymers.
Biology: Investigated for its potential antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-cancer and anti-microbial activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 4-Aminooxymethyl-phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the donation of hydrogen atoms or electrons to free radicals, thereby breaking the chain reaction of oxidation . Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
4-Aminooxymethyl-phenol can be compared with other similar compounds, such as:
4-Methoxyphenylamino-methyl-N,N-dimethylaniline: This compound has similar structural features but differs in its methoxy group, which imparts different chemical properties.
2-Methoxy-5-phenylaminomethylphenol: Another related compound with a methoxy group and phenylamino substituent, leading to distinct biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Furthermore, its biological activities open up possibilities for its use in medicine and other fields.
Properties
IUPAC Name |
4-(aminooxymethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-10-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWGRLKAXYLKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594962 | |
Record name | 4-[(Aminooxy)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-12-5 | |
Record name | 4-[(Aminooxy)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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